1,4-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene
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Overview
Description
1,4-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzene ring, along with an ethoxy linkage to another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1,4-dichlorobenzene with 2,6-dimethoxyphenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is carried out under reflux conditions to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
1,4-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or hydrogenated products.
Scientific Research Applications
1,4-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-dichlorobenzene: A simpler compound with only two chlorine atoms attached to a benzene ring.
2,6-dimethoxyphenol: Contains two methoxy groups attached to a benzene ring.
1,4-dichloro-2-ethoxybenzene: Similar structure but lacks the additional phenoxy group.
Uniqueness
1,4-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene is unique due to its combination of chlorine, methoxy, and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1,4-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4/c1-19-13-4-3-5-14(20-2)16(13)22-9-8-21-15-10-11(17)6-7-12(15)18/h3-7,10H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJMUXJIAWUWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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